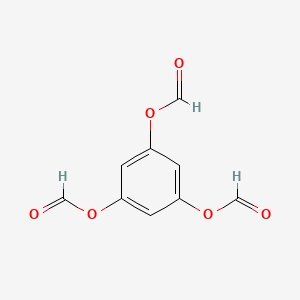

Benzene-1,3,5-triyl triformate

概要

説明

Benzene-1,3,5-triyl triformate is a chemical compound known for its role as a convenient and efficient carbon monoxide source in carbonylation reactions. It is a non-reacting compound that has found significant applications in various synthetic processes, particularly in the field of organic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyl triformate can be synthesized through the condensation reaction of benzene-1,3,5-tricarbaldehyde with trifluoromethanesulfonic acid . This reaction typically requires controlled conditions to ensure the formation of the desired product without side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing advanced techniques and equipment to maintain the purity and consistency of the compound .

化学反応の分析

Types of Reactions: Benzene-1,3,5-triyl triformate primarily undergoes carbonylation reactions, where it serves as a carbon monoxide source. These reactions are catalyzed by various reagents, including palladium and other transition metals .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, iminoquinones, and aryl iodides . The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed: The major products formed from reactions involving this compound include aryl p-amino benzoates and various substituted 2-oxo-dihydropyrroles . These products are valuable intermediates in the synthesis of more complex organic molecules.

科学的研究の応用

Carbonylative Transformations

TFBen is primarily recognized for its role as a safe and efficient carbon monoxide source in carbonylative reactions. Traditional methods of utilizing carbon monoxide are often hindered by the gas's toxicity and handling difficulties. TFBen circumvents these issues while facilitating the synthesis of valuable carbonyl-containing compounds.

Key Applications:

- Palladium-Catalyzed Reactions: TFBen has been employed in palladium-catalyzed cyclocarbonylation processes to synthesize 2-oxo-2,5-dihydropyrroles from propargyl amines. The reactions have yielded good results with yields reaching up to 90% .

- Heterocycle Formation: TFBen serves as a C1 source in the formation of various heterocycles through multi-component reactions. For instance, it has been utilized in the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles by reacting with hydrazine hydrate and trifluoroacetimidoyl chlorides .

Pharmaceutical Applications

The pharmaceutical industry significantly benefits from the applications of TFBen due to its involvement in synthesizing biologically active compounds.

Case Studies:

- Sitagliptin Synthesis: The compound is utilized in synthesizing 3-trifluoromethyl-1,2,4-triazole scaffolds, which are crucial in developing drugs like sitagliptin, a DPP-IV inhibitor for type II diabetes treatment .

- Toxicity Risk Assessment: The methodologies developed using TFBen open avenues for further studies on the toxicity and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Research Findings and Mechanistic Insights

Recent studies have elucidated the mechanisms by which TFBen facilitates these transformations. For example:

- In the cyclocarbonylation of propargyl amines using TFBen as a CO source, the process involves forming a key intermediate that undergoes further transformations to yield the final products .

- Multi-component reactions involving TFBen have demonstrated broad substrate scopes and high efficiencies, making them attractive for synthetic chemists .

Data Tables

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism by which benzene-1,3,5-triyl triformate exerts its effects involves the release of carbon monoxide under specific reaction conditions. This carbon monoxide then participates in carbonylation reactions, forming carbonyl-containing products . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the catalysts and substrates used .

類似化合物との比較

Similar Compounds: Similar compounds to benzene-1,3,5-triyl triformate include other carbon monoxide-releasing molecules such as formic acid and carbonyl diimidazole . These compounds also serve as carbon monoxide sources in various synthetic processes.

Uniqueness: What sets this compound apart from other similar compounds is its non-reacting nature and efficiency as a carbon monoxide source . It provides a safer and more convenient alternative to gaseous carbon monoxide, which is toxic and difficult to handle .

生物活性

Benzene-1,3,5-triyl triformate (commonly referred to as TFBen) is a chemical compound that has garnered attention for its role as a carbon monoxide (CO) surrogate in various synthetic reactions. This article delves into the biological activity of TFBen, focusing on its applications in carbonylation reactions, its mechanism of action, and relevant case studies that highlight its utility in organic synthesis.

Overview of TFBen

TFBen is synthesized through the condensation of benzene-1,3,5-tricarbaldehyde with trifluoromethanesulfonic acid. Its primary function is to act as a CO source in carbonylative transformations, which are essential in synthesizing various carbonyl-containing compounds. The compound is characterized by its non-reactive nature and efficiency in providing carbon monoxide without the hazards associated with gaseous CO .

The biological activity of TFBen is primarily linked to its ability to release carbon monoxide under specific reaction conditions. This CO participates in carbonylation reactions facilitated by transition metal catalysts such as palladium. The mechanism involves the coordination of CO with metal centers, leading to the formation of carbonyl complexes that can subsequently undergo further transformations .

Applications in Carbonylation Reactions

TFBen has been extensively studied for its applications in various carbonylative syntheses. Below is a summary of key reactions and products formed using TFBen:

| Reaction Type | Substrates | Products | Yield |

|---|---|---|---|

| DBU-promoted carbonylative synthesis | Propargylic alcohols | 1,3-oxathiolan-2-ones | Moderate |

| Palladium-catalyzed synthesis | Propargyl amines and aryl halides | 2-Oxo-2,5-dihydropyrroles | High |

| Metal-free annulation | Hydrazides | 1,3,4-Oxadiazoles | Moderate |

| Cobalt-catalyzed cyclization | Allyl propargyl ethers | Complex polycyclic compounds | Variable |

These reactions demonstrate TFBen's versatility as a CO surrogate and its ability to facilitate the formation of complex organic molecules .

Case Studies

Case Study 1: Palladium-Catalyzed Carbonylation

In a study conducted by Wu et al., TFBen was utilized in a palladium-catalyzed reaction involving propargylic amines and aryl halides to synthesize 2-oxo-2,5-dihydropyrroles. The reaction conditions were optimized for yield and selectivity, showcasing TFBen's effectiveness as a CO source .

Case Study 2: Metal-Free Synthesis

Another significant application was reported where TFBen served as a C1 source in the metal-free synthesis of 1,3,4-oxadiazoles from hydrazides. This method highlighted the potential for environmentally friendly synthetic pathways using TFBen .

Toxicity and Safety Considerations

While TFBen is recognized for its utility in organic synthesis, understanding its toxicity profile is crucial for safe handling and application. Current research indicates that TFBen is relatively non-toxic compared to traditional CO sources; however, comprehensive toxicity assessments are still warranted to establish safe usage guidelines .

特性

IUPAC Name |

(3,5-diformyloxyphenyl) formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-4-13-7-1-8(14-5-11)3-9(2-7)15-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWORRNYHQAREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC=O)OC=O)OC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。